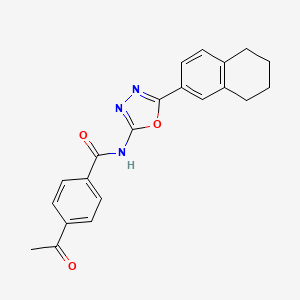

4-acetyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

4-acetyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to an oxadiazole ring and a tetrahydronaphthalene moiety

Properties

IUPAC Name |

4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-13(25)14-6-9-16(10-7-14)19(26)22-21-24-23-20(27-21)18-11-8-15-4-2-3-5-17(15)12-18/h6-12H,2-5H2,1H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNQWJRGWPDNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Tetrahydronaphthalene Moiety: This step often involves Friedel-Crafts acylation reactions where the tetrahydronaphthalene is acylated using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Coupling with Benzamide: The final step involves coupling the oxadiazole-tetrahydronaphthalene intermediate with benzoyl chloride under basic conditions to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield a dihydro derivative.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 4-carboxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.

Reduction: Formation of 4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-dihydrooxadiazol-2-yl]benzamide.

Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-acetyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic and optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.

Pathways Involved: It can inhibit key signaling pathways such as the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

4-acetyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-triazol-2-yl]benzamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 4-acetyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide imparts unique electronic properties and stability, making it distinct from its thiadiazole and triazole analogs

Biological Activity

The compound 4-acetyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that incorporates both a benzamide and an oxadiazole moiety. Its structural features suggest potential biological activities that merit investigation. This article explores the biological activity of this compound, including its antimicrobial properties and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 305.36 g/mol

Biological Activity Overview

Research into the biological activity of compounds containing the 1,3,4-oxadiazole ring has shown promising results in various fields including antimicrobial and anticancer activities. The incorporation of the tetrahydronaphthalene moiety may enhance these properties due to its hydrophobic characteristics.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of oxadiazole derivatives. Compounds similar to this compound have demonstrated efficacy against various bacterial strains:

These findings suggest that compounds with similar structures may exhibit significant antimicrobial effects.

Case Study 1: Antitubercular Activity

In a study by Dhumal et al., several oxadiazole derivatives were synthesized and evaluated for their antitubercular activity. Among these compounds, some exhibited strong inhibition against Mycobacterium bovis, indicating the potential of oxadiazole-containing compounds in treating tuberculosis .

Case Study 2: Antimicrobial Efficacy Against Gram-positive Bacteria

Salama et al. synthesized a series of 2-amino-1,3,4-oxadiazole derivatives and tested their efficacy against various strains of bacteria. Notably, one compound showed significantly higher activity against Clostridium difficile, outperforming standard treatments such as vancomycin .

The mechanism by which oxadiazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in bacterial cells:

- Inhibition of Fatty Acid Synthesis : Some studies suggest that oxadiazoles inhibit enoyl-acyl carrier protein (ACP) reductase (FabI), disrupting fatty acid biosynthesis essential for bacterial survival .

- Disruption of Biofilm Formation : Certain benzamide derivatives have been shown to interfere with the synthesis of lipoteicholic acid (LTA), crucial for biofilm formation in Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.